Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl-
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Overview
Description
Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]triazine core substituted with a 4-chlorophenyl group and an ethyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with cyanamide to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the development of fluorescent probes and sensors. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and detecting specific biomolecules .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a candidate for drug development .
Industry
In the industrial sector, Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have a different arrangement of nitrogen atoms within the ring system.
Uniqueness
Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
CAS No. |
1030420-98-4 |
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Molecular Formula |
C13H12ClN5 |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-7-ethylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C13H12ClN5/c1-2-10-11(8-3-5-9(14)6-4-8)12-16-7-17-13(15)19(12)18-10/h3-7H,2H2,1H3,(H2,15,16,17) |
InChI Key |
PBOSJSPOEVPTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C1C3=CC=C(C=C3)Cl)N=CN=C2N |
Origin of Product |
United States |
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